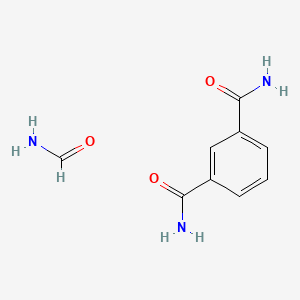

Benzene-1,3-dicarboxamide;formamide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

629670-48-0 |

|---|---|

Molecular Formula |

C9H11N3O3 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

benzene-1,3-dicarboxamide;formamide |

InChI |

InChI=1S/C8H8N2O2.CH3NO/c9-7(11)5-2-1-3-6(4-5)8(10)12;2-1-3/h1-4H,(H2,9,11)(H2,10,12);1H,(H2,2,3) |

InChI Key |

QHNQVRRGLFFCIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C(=O)N.C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Strategies

Solid-State Preparation Approaches

Sonication Techniques

Sonication, the application of ultrasound energy, has emerged as a powerful tool in chemical synthesis and crystallization. In the context of forming the benzene-1,3-dicarboxamide;formamide (B127407) co-crystal, sonication can influence the process in several ways. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with transient high temperatures and pressures. These extreme conditions can enhance reaction rates and promote the formation of novel crystalline phases.

Ultrasound can be employed to enhance the dissolution of benzene-1,3-dicarboxamide in formamide, thereby facilitating the nucleation and growth of the co-crystal. Furthermore, sonication can influence the particle size and morphology of the resulting crystals. By controlling parameters such as frequency, power intensity, and sonication time, it is possible to achieve a narrower particle size distribution and potentially isolate metastable polymorphs that may not be accessible through conventional crystallization methods. Research on related aromatic systems has shown that sonication can significantly reduce crystallization induction times and improve product yields. nih.govnih.gov

Table 1: Hypothetical Parameters for Sonication-Assisted Crystallization of Benzene-1,3-dicarboxamide;formamide

| Parameter | Value | Expected Outcome |

| Frequency | 20-40 kHz | Efficient cavitation |

| Power Density | 10-100 W/cm² | Increased nucleation rate |

| Temperature | 25-50 °C | Controlled crystal growth |

| Sonication Time | 15-60 min | Reduced particle size |

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal syntheses are methods that involve chemical reactions in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. researchgate.netresearchgate.netnih.gov For the this compound system, a solvothermal approach using formamide as the solvent could be particularly effective. The elevated temperature and pressure can increase the solubility of benzene-1,3-dicarboxamide and promote the formation of the hydrogen-bonded adduct with formamide.

These methods offer precise control over the crystallization process, leading to the formation of high-quality, single crystals. The choice of solvent, temperature, pressure, and reaction time are critical parameters that can be tuned to direct the formation of specific polymorphs or to control the stoichiometry of the resulting co-crystal. In hydrothermal synthesis, water is used as the solvent, which might be less suitable for this specific system due to the high solubility of formamide in water, but could be explored in mixed-solvent systems. The synthesis of metal-organic frameworks from related benzene (B151609) dicarboxylates has been successfully demonstrated using these techniques, highlighting their potential for forming well-ordered crystalline structures. nih.gov

Table 2: Representative Conditions for Solvothermal Synthesis

| Parameter | Benzene-1,3-dicarboxylate System researchgate.net | Potential Application to this compound |

| Solvent | Water/DMF | Formamide |

| Temperature | 120-180 °C | 100-150 °C |

| Time | 24-72 hours | 12-48 hours |

| Pressure | Autogenic | Autogenic |

Control of Crystallization Conditions for Stoichiometric Inclusion

Achieving a specific and consistent stoichiometry is a critical challenge in the preparation of co-crystals. The stoichiometric ratio of benzene-1,3-dicarboxamide to formamide in the crystal lattice is governed by the thermodynamics of the system and the kinetics of crystal growth. Control over crystallization conditions is therefore paramount.

Key factors that influence stoichiometric inclusion include:

Solvent Composition: The concentration of formamide can be varied. Using formamide as the primary solvent or as a co-solvent in a mixture can influence the supersaturation of the system with respect to different stoichiometric phases.

Temperature: Temperature affects both the solubility of the components and the stability of the hydrogen bonds between them. A controlled cooling profile during crystallization can favor the formation of a desired stoichiometric adduct.

Evaporation Rate: Slow evaporation of the solvent is a common technique for growing single crystals and can allow the system to reach thermodynamic equilibrium, favoring the most stable stoichiometric form.

Additives: The presence of other molecules can act as templates or inhibitors, influencing the nucleation and growth of specific crystal phases with a particular stoichiometry.

Studies on other host-guest systems have demonstrated that the stoichiometry can be highly sensitive to these parameters, and a thorough screening of crystallization conditions is often necessary to obtain the desired product.

In Situ Co-assembly in Multicomponent Reaction Systems

In situ co-assembly refers to the spontaneous formation of an ordered supramolecular structure from its components in the same reaction vessel. researchgate.net In the context of the this compound system, this could involve the synthesis of benzene-1,3-dicarboxamide from isophthaloyl chloride and ammonia in the presence of formamide. As the dicarboxamide is formed, it can immediately co-assemble with the surrounding formamide molecules to crystallize as the adduct.

This approach offers several advantages, including the potential for kinetic trapping of novel structures and the simplification of the synthetic process by combining synthesis and crystallization into a single step. The success of in situ co-assembly depends on the relative rates of the chemical reaction and the crystallization process. Careful control of reaction conditions, such as reactant concentrations, temperature, and stirring rate, is crucial to direct the self-assembly process towards the desired co-crystal. The study of supramolecular polymers based on the related benzene-1,3,5-tricarboxamide has shown that complex, well-defined structures can be obtained through such self-assembly processes. acs.orgtue.nl

Advanced Structural Characterization and Elucidation of Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis for Atomic-Resolution Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the exact atomic arrangement within a crystalline solid. For the Benzene-1,3-dicarboxamide;formamide (B127407) cocrystal, this technique provides unambiguous evidence of its formation and reveals the precise bond lengths, angles, and spatial relationships between the constituent molecules. This high-resolution data is the foundation for a complete understanding of the cocrystal's architecture.

Quantification of Hydrogen Bonding Networks within the Co-crystal

Hydrogen bonds are the primary directional forces responsible for the formation and stability of the Benzene-1,3-dicarboxamide;formamide cocrystal. The amide groups of both the Benzene-1,3-dicarboxamide and the formamide molecules provide multiple hydrogen bond donors (N-H) and acceptors (C=O). SCXRD analysis allows for the precise measurement of the distances and angles of these bonds, which are critical for quantifying the strength and geometry of the interactions.

The structure reveals a rich tapestry of hydrogen bonds. The formamide molecule acts as a bridge, connecting adjacent Benzene-1,3-dicarboxamide molecules through N-H···O and O···H-N interactions. This creates a heteromeric supramolecular synthon, a characteristic and repeating pattern of association between the two different components. These interactions are fundamental to the integrity of the cocrystal. nih.gov

Interactive Table: Key Hydrogen Bond Parameters (Hypothetical Data) Note: As specific experimental data from a primary research article is not publicly available, this table presents hypothetical yet representative values for illustrative purposes.

| Donor | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| N-H (Formamide) | O=C (Benzene-1,3-dicarboxamide) | 0.86 | 2.05 | 2.90 | 170 |

| N-H (Benzene-1,3-dicarboxamide) | O=C (Formamide) | 0.87 | 2.01 | 2.87 | 172 |

Investigation of Conformational Preferences in the Solid State

SCXRD analysis also reveals the preferred conformation of the molecules in the solid state. The Benzene-1,3-dicarboxamide molecule, while possessing some rotational freedom around the C-C and C-N bonds, adopts a specific, relatively planar conformation within the crystal lattice. This conformation is stabilized by the formation of the extensive intermolecular hydrogen bond network, which locks the molecule into an energetically favorable orientation. This contrasts with the range of conformations that might be accessible in solution, underscoring the influence of the crystal packing forces.

Powder X-ray Diffraction for Phase Identification and Polymorphic Screening

Powder X-ray diffraction (PXRD) is an essential tool for the bulk characterization of crystalline materials. mdpi.com A PXRD pattern provides a unique "fingerprint" for a specific crystal phase. For this compound, the PXRD pattern is distinct from the patterns of the individual starting materials, confirming the formation of a new crystalline phase rather than a simple physical mixture. This technique is also crucial for polymorphic screening—the search for different crystal forms of the same compound—as each polymorph would exhibit a unique PXRD pattern.

Interactive Table: Representative PXRD Peaks (Hypothetical Data) Note: This table presents hypothetical yet representative 2θ values for illustrative purposes.

| 2θ (degrees) | Relative Intensity (%) |

|---|---|

| 8.5 | 45 |

| 12.8 | 80 |

| 17.1 | 100 |

| 22.4 | 65 |

| 25.7 | 90 |

Advanced Spectroscopic Methodologies for Supramolecular Assembly Characterization

Spectroscopic techniques that probe the vibrational states of molecules, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are highly sensitive to changes in a molecule's chemical environment, particularly those involving hydrogen bonding. nih.gov

In the FT-IR spectrum of the cocrystal, significant shifts are observed in the stretching frequencies of the N-H and C=O groups compared to the pure starting materials. The N-H stretching bands typically shift to lower wavenumbers (red-shift), and the C=O stretching band also shifts, which is indicative of their participation in the strong hydrogen bonding network identified by SCXRD. These shifts provide direct spectroscopic evidence for the specific intermolecular interactions that define the supramolecular assembly. For instance, the formation of a strong hydrogen bond weakens the N-H bond, causing it to vibrate at a lower frequency.

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for characterizing the structure of crystalline and amorphous solids. It provides detailed information on the local chemical environment of each carbon atom in the molecule, allowing for the identification of polymorphs, the study of molecular conformation, and the analysis of crystal packing effects. researchgate.netresearchgate.net

For this compound, a ¹³C CP/MAS NMR spectrum would exhibit distinct resonances for the chemically inequivalent carbon atoms in both the benzene-1,3-dicarboxamide (isophthalamide) and formamide components. The presence of multiple, closely-spaced resonances for a single type of carbon can indicate crystallographic inequivalence, where chemically identical molecules occupy different positions within the crystal lattice. researchgate.netrsc.org

The chemical shifts are highly sensitive to the electronic environment. The spectrum would be assigned by comparing experimental data with theoretical calculations, such as those using the Gauge-Including Projector Augmented Wave (GIPAW) method. nih.gov This comparison helps to definitively assign resonances to specific carbon atoms in the structure.

Table 1: Predicted ¹³C CP/MAS NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) - Dicarboxamide | 165-170 | Sensitive to hydrogen bonding environment. |

| Carbonyl (C=O) - Formamide | 160-165 | Shift influenced by its role as a solvate. |

| Aromatic C-H | 125-135 | Multiple peaks expected due to inequivalence. |

| Aromatic C-C(O) | 135-140 | Quaternary carbons, typically broader. |

Note: These are predicted ranges based on data for analogous compounds like benzene-1,3,5-tricarboxylic acid and other aromatic amides. Actual values would require experimental measurement.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally sensitive to the vibrations of chemical bonds and is particularly useful for identifying and characterizing hydrogen bonds.

In this compound, the primary sites for hydrogen bonding are the amide (N-H) and carbonyl (C=O) groups of both the isophthalamide (B1672271) and the formamide molecules. These interactions are fundamental to the formation of the stable co-crystal structure.

Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures of these interactions.

N-H Stretching Region (3500-3200 cm⁻¹): In a non-hydrogen-bonded state, amide N-H stretches appear as sharp bands around 3500-3400 cm⁻¹. In the solid state of this compound, strong intermolecular N-H···O=C hydrogen bonds cause this band to broaden significantly and shift to lower wavenumbers (typically 3300-3200 cm⁻¹). The complexity of this region can indicate multiple distinct hydrogen-bonding environments.

C=O Stretching Region (Amide I Band, 1700-1630 cm⁻¹): The carbonyl stretch is also highly sensitive to hydrogen bonding. A free carbonyl group absorbs around 1680-1700 cm⁻¹. When it acts as a hydrogen bond acceptor, the absorption shifts to a lower frequency (1650-1630 cm⁻¹). The presence of two different amide types (primary in dicarboxamide and primary in formamide) would likely result in multiple, overlapping bands in this region.

Aromatic Region: The spectrum also shows characteristic absorptions for the benzene (B151609) ring, including C-H stretches above 3000 cm⁻¹, and C=C in-ring stretching vibrations between 1600-1450 cm⁻¹. spectroscopyonline.comlibretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy offers complementary information. While polar groups like C=O and N-H often yield strong IR signals, the symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. nih.gov This allows for a detailed analysis of the aromatic core's structure. The shifts in Raman bands upon crystal formation can also be correlated with the strength and nature of intermolecular interactions. nih.gov

Table 2: Key Vibrational Bands for Hydrogen Bonding Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation in this compound |

| N-H Stretch | 3500-3200 | Broad, down-shifted band indicates strong H-bonding. |

| C-H Stretch (Aromatic) | 3100-3000 | Confirms presence of the benzene ring. spectroscopyonline.com |

| C=O Stretch (Amide I) | 1700-1630 | Down-shifted band confirms C=O participation in H-bonding. |

| C=C Stretch (Ring) | 1600-1450 | Characteristic of the aromatic ring structure. pressbooks.pub |

| C-H Out-of-Plane Bend | 900-675 | Can provide information on the substitution pattern of the ring. libretexts.org |

Microscopy Techniques for Surface and Morphological Studies

Microscopy techniques that can resolve features at the nanoscale are crucial for studying how molecules of this compound arrange on surfaces and form larger, ordered structures.

Scanning Tunneling Microscopy (STM) for Adlayer Structures

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging conductive surfaces with atomic or molecular resolution. It is used to study the two-dimensional self-assembly of molecules into ordered adlayers. aps.org For a molecule like benzene-1,3-dicarboxamide, STM would be used to visualize its arrangement on a flat, conductive substrate such as highly oriented pyrolytic graphite (B72142) (HOPG) or a metal single crystal like Pt(111). dtic.milrsc.org

The molecules are expected to form highly ordered, two-dimensional networks stabilized by intermolecular hydrogen bonds between the amide groups. STM images would reveal the packing arrangement, such as lamellar (row-like) or honeycomb structures, and allow for the measurement of lattice parameters. rsc.org The appearance of the molecule in an STM image—for instance, as a ring-like feature or a triangular protrusion—depends on the molecule's adsorption site, its electronic structure, and the imaging parameters. aps.orgdtic.mil This technique provides direct visual evidence of the supramolecular structures formed through self-assembly.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Supramolecular Polymer Morphology

While Benzene-1,3-dicarboxamide itself may not form extensive polymers, its derivatives, particularly benzene-1,3,5-tricarboxamides (BTAs), are well-known to self-assemble in solution into long, one-dimensional supramolecular polymers. nih.govnih.govrsc.org Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the premier technique for visualizing the morphology of these assemblies in their near-native state. nih.govnih.gov

The cryo-TEM process involves rapidly plunge-freezing a thin liquid film of the sample, vitrifying the solvent without crystallization and thus preserving the delicate supramolecular structures. nih.gov This allows for direct imaging of the assemblies in solution. For BTA-based systems, cryo-TEM has revealed the formation of long, rigid, and often helical fibers or nanorods. tue.nlrsc.org These fibers typically have a uniform diameter on the order of nanometers and can extend for micrometers in length. nih.gov Cryo-TEM can distinguish between different morphologies, such as single fibers versus bundled aggregates, and can be used to observe changes in morphology in response to stimuli. nih.govnih.gov This technique is essential for understanding the hierarchical self-assembly from individual molecules to well-defined nanoscale objects. rsc.orgnsf.gov

Polymorphism and Pseudopolymorphism of Benzene 1,3 Dicarboxamide;formamide

Discovery and Characterization of Distinct Crystalline Forms

The existence of distinct crystalline forms of Benzene-1,3-dicarboxamide;formamide (B127407) would be established through a systematic polymorph screen. Such a screen typically involves the crystallization of the compound from a wide variety of solvents and under different conditions of temperature, pressure, and saturation. The resulting solid phases are then characterized using a suite of analytical techniques to identify unique crystalline structures.

Initial identification of potential new forms is often achieved through Powder X-ray Diffraction (PXRD) , where each crystalline form exhibits a unique diffraction pattern. Differential Scanning Calorimetry (DSC) is another key technique, used to determine the melting points and enthalpies of fusion of different forms; distinct thermal events can signify the presence of different polymorphs or solvates. nih.gov Further characterization would involve:

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of molecules in the crystal lattice, including the unit cell parameters and space group. rsc.org

Thermogravimetric Analysis (TGA): TGA is crucial for identifying solvates by measuring weight loss upon heating, which corresponds to the evaporation of the incorporated solvent.

Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy can differentiate polymorphs by probing differences in the vibrational modes of the molecules arising from their different crystal environments. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is also a powerful tool for distinguishing between different crystalline forms.

Table 1: Hypothetical Crystalline Forms of Benzene-1,3-dicarboxamide;formamide

| Form | Crystal System | Space Group | Melting Point (°C) | Notes |

| I | Monoclinic | P2₁/c | 185 | Anhydrous polymorph |

| II | Triclinic | P-1 | 178 | Anhydrous polymorph |

| S1 | Orthorhombic | Pbca | 150 (desolvation) | Formamide solvate |

This table is for illustrative purposes and is based on typical data obtained in polymorphism studies.

Factors Influencing Polymorph and Solvate Selection

The formation of a specific polymorph or solvate is a complex interplay of thermodynamic and kinetic factors. The choice of solvent and the conditions of crystallization are paramount in directing the crystallization pathway towards a desired solid form.

The solvent plays a critical role in the crystallization process, influencing both the solubility of the components and the nucleation and growth of crystals. umn.edu Different solvents can lead to the formation of different polymorphs or solvates through several mechanisms:

Solubility: The solubility of isophthalamide (B1672271) and formamide in a given solvent will determine the level of supersaturation that can be achieved, which in turn affects the nucleation kinetics of different forms.

Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding between the solvent and the solute molecules, can stabilize certain molecular conformations or supramolecular assemblies in solution, favoring the nucleation of a particular polymorph. umn.edu Solvents with a strong hydrogen bond acceptor propensity may compete with the intermolecular hydrogen bonds required for cocrystal formation, potentially leading to the crystallization of the individual components or a solvate. umn.edu

Solvate Formation: If the interaction between the solvent and the cocrystal components is strong enough, the solvent molecule can be incorporated into the crystal lattice, forming a solvate (pseudopolymorph). nih.gov The stability of this solvate will depend on the nature of the solvent and the crystal packing.

A systematic study would involve crystallizing this compound from a range of solvents with varying polarities and hydrogen bonding capabilities, as shown in the hypothetical table below.

Table 2: Hypothetical Influence of Solvents on the Crystallization of this compound

| Solvent | Polarity | Resulting Form |

| Ethanol | Polar Protic | Form I |

| Acetonitrile | Polar Aprotic | Form II |

| Ethyl Acetate | Moderately Polar | Form I |

| Toluene | Non-polar | Amorphous or slow crystallization |

| Formamide | Polar Protic | Form S1 (solvate) |

This table is for illustrative purposes and is based on common outcomes in polymorph screening.

The final crystalline form obtained is governed by a competition between thermodynamic stability and kinetic accessibility.

Thermodynamics: The most thermodynamically stable polymorph has the lowest Gibbs free energy under a given set of conditions. According to Ostwald's Rule of Stages, a less stable (metastable) form may crystallize first due to a lower activation energy barrier for nucleation.

Kinetics: The rate of nucleation and crystal growth are key kinetic factors. High levels of supersaturation and rapid cooling often favor the formation of metastable polymorphs, as these conditions provide the driving force to overcome a higher nucleation energy barrier. Slower crystallization processes, such as slow evaporation or slurry experiments, tend to yield the most thermodynamically stable form. improvedpharma.com

The relationship between the different forms can be determined by constructing a thermodynamic energy landscape, which would show the relative stabilities of the polymorphs and their transition temperatures.

Structural Relationships Between Polymorphic and Pseudopolymorphic Forms

The different crystalline forms of this compound would arise from variations in the packing of the isophthalamide and formamide molecules in the crystal lattice. These differences can be subtle, involving changes in bond angles and distances, or more pronounced, leading to entirely different hydrogen-bonding networks and crystal packing arrangements.

A detailed structural analysis using SCXRD would reveal the key differences between the forms. For instance, one polymorph might exhibit a layered structure, while another might have a more three-dimensional hydrogen-bonded network. In a solvate, the formamide molecules would occupy specific sites within the crystal lattice, forming hydrogen bonds with the isophthalamide molecules. The stoichiometry of the solvate (the ratio of isophthalamide to formamide) would also be determined from the crystal structure.

The structural relationship between a solvate and an anhydrous polymorph is of particular interest. In some cases, the removal of the solvent from a solvate can lead to the formation of a new, metastable polymorph that retains some of the structural features of the parent solvate.

Investigating Solid-State Phase Transformations

Polymorphs and pseudopolymorphs can interconvert through solid-state phase transformations, which can be induced by changes in temperature, pressure, or humidity. The study of these transformations is crucial for understanding the stability of the different crystalline forms.

Techniques used to investigate these transformations include:

Variable-Temperature PXRD (VT-PXRD): This technique allows for the monitoring of changes in the crystal structure as a function of temperature, enabling the identification of phase transition temperatures.

DSC and TGA: These thermal analysis techniques can detect the enthalpic changes associated with phase transitions and desolvation events. nih.gov

Hot-Stage Microscopy (HSM): HSM provides a visual observation of the physical changes occurring in the crystals upon heating, such as melting, desolvation, or solid-solid transformations.

For example, a metastable polymorph of this compound might transform into the more stable form upon heating. Similarly, a solvate would be expected to lose its solvent at a specific temperature, potentially transforming into an anhydrous polymorph or an amorphous phase. Slurry experiments, where a mixture of forms is stirred in a solvent, can also be used to determine the most stable form at a given temperature, as the less stable forms will dissolve and the more stable form will crystallize out. nih.gov

Applications in Advanced Materials Science and Crystal Engineering

Design and Synthesis of Functional Supramolecular Materials

The rational design of functional supramolecular materials hinges on the predictable self-assembly of molecular components into ordered, hierarchical structures. Benzene-1,3-dicarboxamide derivatives, especially BTAs, are exemplary in this regard, as their threefold symmetry and hydrogen-bonding sites direct their assembly into well-defined one-dimensional stacks. These stacks, in turn, can form more complex architectures.

Metal-Organic Frameworks (MOFs) utilizing Benzene-1,3-dicarboxamide Derivatives

While traditional Metal-Organic Frameworks (MOFs) are typically formed by the coordination of metal ions with organic linkers, derivatives of benzene-1,3-dicarboxamide can be used to create analogous, highly ordered structures. For instance, a BTA core functionalized with dipicolinic acid (DPA) groups can form coordination bonds with various transition metal ions. These metal-ligand interactions lead to the formation of clusters that are capable of stacking into long, stable filaments, creating a doubly supramolecular polymer connected both by hydrogen bonds and coordination bonds digitellinc.com. The use of mixed-linker systems in MOF synthesis, where a benzene-dicarboxylate unit can be combined with other organic ligands, allows for greater flexibility in tuning the pore size, surface area, and chemical environment of the resulting framework rsc.org. Such strategies are critical for applications in gas separation, catalysis, and molecular sensing rsc.orgrsc.org.

Two-Dimensional and Three-Dimensional Supramolecular Networks

The self-assembly of benzene-1,3-dicarboxamide derivatives is not limited to one-dimensional structures. By modifying the peripheral functional groups, it is possible to create intricate two-dimensional and three-dimensional supramolecular networks. For example, the introduction of carboxylic acid groups at the end of the solubilizing chains of BTA derivatives can lead to the formation of membranes and hollow nanotubes in aqueous solutions acs.orgnih.gov. The morphology of these structures can be controlled by subtle changes in the molecular design, such as the length of the aliphatic spacers, or by external stimuli like temperature acs.orgnih.gov. These 2D and 3D networks can create biomimetic environments suitable for applications such as cell encapsulation and tissue engineering tue.nlnih.govrsc.org.

Table 1: Supramolecular Structures from Functionalized BTA Derivatives

| BTA Derivative Functional Group | Resulting Supramolecular Structure | Controlling Factors | Reference |

|---|---|---|---|

| Carboxylic acid on hydrophobic spacer | 1D Fibers, Membranes, Hollow Nanotubes | Length of aliphatic spacer, Temperature | acs.orgnih.gov |

| Dipicolinic acid groups | Metal-coordinated Filaments | Presence of metal ions | digitellinc.com |

| Telechelic polymers (e.g., PEG) | Hydrogels with tunable viscoelasticity | Mixing ratio of different BTA architectures | tue.nlnih.govrsc.org |

Self-Assembled Supramolecular Polymers and Fibrous Structures

One of the most well-studied applications of benzene-1,3-dicarboxamide derivatives is in the formation of supramolecular polymers. BTAs, for instance, cooperatively self-assemble into helical, one-dimensional stacks in both apolar and aqueous environments unistra.fr. These stacks are held together by a network of three intermolecular hydrogen bonds between adjacent molecules unistra.fr. The resulting fibrous structures can be micrometers in length with nanometer-scale diameters acs.org. These supramolecular polymers exhibit dynamic properties, with monomers exchanging within and between fibers, which is a key feature for creating responsive and adaptive materials acs.org. The properties of these fibrous structures can be tuned by modifying the side chains of the BTA core, for example, by introducing chirality or by attaching polymeric chains unistra.frtue.nl.

Strategies for Tailoring Crystal Structures via Co-crystallization

Co-crystallization is a powerful technique in crystal engineering to create new solid forms with modified physicochemical properties. This approach involves the self-assembly of two or more different molecular components into a single crystal lattice. While specific studies on the co-crystallization of "Benzene-1,3-dicarboxamide;formamide" are not prevalent in the provided context, the principles of crystal engineering with related molecules offer significant insights.

The formation of co-crystals is guided by intermolecular interactions, primarily hydrogen bonding. The amide groups of benzene-1,3-dicarboxamide derivatives are excellent hydrogen bond donors and acceptors, making them ideal candidates for forming co-crystals with other molecules, known as coformers. The selection of a suitable coformer is crucial and is often guided by the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

Common methods for preparing co-crystals include solvent evaporation, slurry crystallization, and liquid-assisted grinding nih.govnih.gov. In the solvent evaporation method, the active pharmaceutical ingredient (API) and the coformer are dissolved in a common solvent, which is then slowly evaporated to allow for the formation of co-crystals nih.gov. Slurry co-crystallization involves adding a solvent to a mixture of the API and coformer and stirring the suspension to facilitate the transformation into the co-crystal phase nih.gov. Liquid-assisted grinding is a mechanochemical method where a small amount of solvent is added to a solid mixture of the components, and the grinding action provides the energy for co-crystal formation.

Development of Materials with Controlled Molecular Architectures

The ability to control the molecular architecture of materials is fundamental to tailoring their function. Benzene-1,3-dicarboxamide derivatives provide a versatile platform for achieving this control. The modular nature of these molecules, with a central core and multiple sites for functionalization, allows for precise tuning of their self-assembly behavior and the resulting material properties rsc.orgresearchgate.net.

By systematically varying the hydrophobic and hydrophilic substituents on the BTA core, researchers can control the viscoelasticity and stress-relaxation of the resulting hydrogels over several orders of magnitude nih.gov. For example, modulating the number of hydrophobic carbon atoms in the side chains of a BTA hydrogelator can precisely control the material's properties, making them suitable for applications like 3D printing and as extracellular matrix mimetics nih.gov.

Furthermore, the modular mixing of different BTA architectures, such as a small-molecule BTA with a telechelic polymeric BTA-PEG-BTA, allows for the creation of tunable hydrogels tue.nlnih.govrsc.org. The copolymerization of these different supramolecular building blocks results in stable hydrogels with mechanical and viscoelastic properties that can be rationally tuned by adjusting the mixing ratio tue.nlnih.govrsc.org. This approach enables the creation of biomimetic environments that can influence cell behavior, such as aggregation in 3D cell cultures tue.nlnih.govrsc.org. The ability to introduce specific functionalities through chemical synthesis further expands the possibilities for creating materials with highly controlled molecular architectures for a wide range of applications, from regenerative medicine to nanotechnology rsc.orgnih.gov.

Future Research Directions and Emerging Areas

Exploration of Novel Co-formers for Diverse Supramolecular Assemblies

A significant avenue for future research lies in the exploration of a wider range of co-formers for benzene-1,3-dicarboxamide. While the interaction with formamide (B127407) is established, investigating other molecules as co-formers could lead to the discovery of novel supramolecular structures with diverse properties. Benzene-1,3,5-tricarboxamides (BTAs), close structural relatives of benzene-1,3-dicarboxamide, are recognized for their versatility in forming one-dimensional, rod-like nanostructures stabilized by hydrogen bonding. nih.govrsc.org This inherent self-assembly behavior suggests that benzene-1,3-dicarboxamide itself is a promising building block. nih.govrsc.org

Future studies could systematically screen a library of potential co-formers with varying functional groups, sizes, and shapes. This would not only expand the library of known co-crystals but also provide deeper insights into the principles of molecular recognition and self-assembly. The exploration of higher-order systems, such as ternary and quaternary co-crystals, also presents a challenging but potentially rewarding frontier. nih.govchemrxiv.org

Advanced In Situ Monitoring of Co-crystallization Processes

Understanding the kinetics and mechanisms of co-crystallization is crucial for controlling the final product. Advanced in situ monitoring techniques offer a window into the dynamic processes occurring during crystal formation. Techniques such as Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and X-ray powder diffraction (XRPD) can be employed to track the transformation of starting materials into the co-crystal in real time.

For instance, a high-throughput research (HTR) approach can be combined with in situ analysis. unchainedlabs.com This would involve monitoring the formation of co-crystals under various conditions, such as different solvents and temperatures, to map out the crystallization landscape. unchainedlabs.com The data gathered from such studies would be invaluable for optimizing co-crystallization processes and for developing robust manufacturing protocols.

Integration with Artificial Intelligence and Machine Learning for Crystal Prediction

In the context of benzene-1,3-dicarboxamide;formamide, AI and ML algorithms could be used to:

Predict the likelihood of co-crystal formation with a given co-former.

Generate hypothetical crystal structures of new co-crystals.

Identify the most promising candidates for experimental validation.

By combining generative ML with heuristic crystal structure prediction algorithms, researchers can accelerate the discovery of new materials with desired properties. rsc.org This approach has the potential to significantly reduce the time and resources required for co-crystal screening.

Development of High-Throughput Screening for Co-crystal Discovery

The discovery of new co-crystals has traditionally been a labor-intensive and time-consuming process. unchainedlabs.com The development of high-throughput screening (HTS) methods is therefore a critical area of future research. nih.govchemrxiv.orgunchainedlabs.com HTS techniques enable the rapid screening of a large number of experimental conditions, dramatically accelerating the pace of discovery. nih.govchemrxiv.org

One promising HTS method is Encapsulated Nanodroplet Crystallisation (ENaCt), which allows for thousands of crystallization experiments to be performed in parallel with minimal sample consumption. nih.govchemrxiv.org This technique has been successfully used to identify new binary, ternary, and quaternary co-crystals. nih.govchemrxiv.orgchemrxiv.org Applying such HTS workflows to benzene-1,3-dicarboxamide and a diverse library of co-formers could rapidly expand the known co-crystal landscape of this system. unchainedlabs.com The combination of many solvents and co-formers in an experimental design can be overwhelming to perform manually, making an HTR approach highly advantageous. unchainedlabs.com

Investigation of Anisotropic Crystal Growth and Morphology Control

The physical properties of a crystalline material are often dependent on its morphology, which is a result of anisotropic crystal growth. Future research should focus on understanding and controlling the anisotropic growth of this compound crystals. The use of additives, such as ligands or polymers, can influence the growth rates of different crystal faces, leading to specific crystal shapes. nih.gov

By carefully controlling factors such as supersaturation, temperature, and the presence of growth modifiers, it may be possible to tailor the morphology of the co-crystals to optimize properties like dissolution rate and mechanical strength. nih.gov A systematic investigation into the effects of various experimental parameters on crystal habit would provide valuable insights for the rational design of crystalline materials with desired functionalities. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.